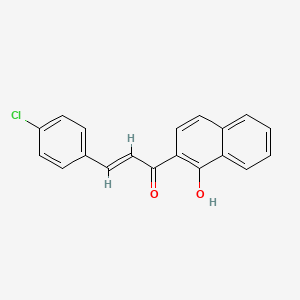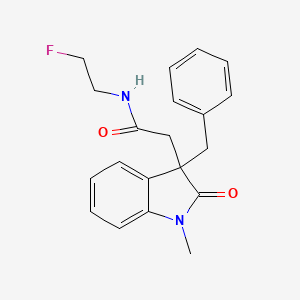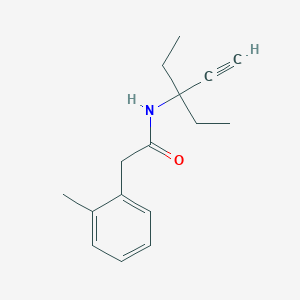![molecular formula C15H15ClN4O B5360963 N''-{4-[(4-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide](/img/structure/B5360963.png)
N''-{4-[(4-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-{4-[(4-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide, commonly known as CCB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of CCB is not fully understood. However, it is believed that CCB exerts its effects by inhibiting the activity of various enzymes and proteins involved in cellular processes. For example, CCB has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects
CCB has been shown to exhibit various biochemical and physiological effects. In cancer cells, CCB has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of various oncogenes. In Alzheimer's disease, CCB has been shown to inhibit the formation of beta-amyloid plaques, which are believed to play a role in the development of the disease. In weed species, CCB has been shown to inhibit the activity of photosystem II, leading to the disruption of photosynthesis and ultimately causing death.
实验室实验的优点和局限性
CCB has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified for use in experiments. Additionally, CCB has been shown to exhibit potent activity against various targets, making it a valuable tool for studying cellular processes. However, CCB also has some limitations. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, CCB may exhibit off-target effects, which can complicate data interpretation.
未来方向
CCB has several potential future directions for research. In the field of medicine, CCB could be further studied for its potential use as a therapeutic agent for the treatment of cancer and Alzheimer's disease. Additionally, CCB could be further studied for its potential use as a drug delivery system for targeted drug delivery. In the field of agriculture, CCB could be further studied for its potential use as a herbicide with reduced environmental impact. Finally, CCB could be further studied for its potential use as a dye for textile applications with improved properties.
合成方法
The synthesis of CCB involves the reaction of 4-chlorobenzaldehyde with 4-hydroxybenzyl alcohol to form 4-[(4-chlorobenzyl)oxy]benzyl alcohol. This intermediate is then reacted with carbonohydrazonic diamide in the presence of a catalytic amount of glacial acetic acid to yield CCB. The synthesis of CCB is a straightforward process and can be easily scaled up for large-scale production.
科学研究应用
CCB has been extensively studied for its potential applications in various fields. In the field of medicine, CCB has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease. In the field of agriculture, CCB has been shown to exhibit herbicidal activity against various weed species. Additionally, CCB has been studied for its potential use as a dye for textile applications.
属性
IUPAC Name |
2-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c16-13-5-1-12(2-6-13)10-21-14-7-3-11(4-8-14)9-19-20-15(17)18/h1-9H,10H2,(H4,17,18,20)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTWHYDKFQWMCH-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NN=C(N)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/N=C(N)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(tetrahydro-2-furanylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5360881.png)
![2-[2-(2-methylphenyl)vinyl]-8-quinolinol](/img/structure/B5360894.png)
![5-methyl-4-{[6-methyl-2-(1-piperidinyl)-3-quinolinyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5360899.png)
![N-(4-chlorobenzyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360903.png)
![3-[2-(2,2-diethyl-4-morpholinyl)-2-oxoethyl]-4-(3-furylmethyl)-2-piperazinone](/img/structure/B5360905.png)


![(3'R*,4'R*)-1'-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5360922.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide](/img/structure/B5360938.png)
![2-chloro-4-fluoro-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5360944.png)


![3-[5-(2,4-dichlorophenyl)-2-furyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5360956.png)
![3-[1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2,5-dichlorophenyl)acrylamide](/img/structure/B5360979.png)